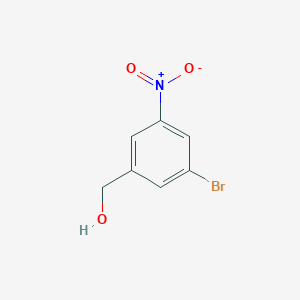

(3-Bromo-5-nitrophenyl)methanol

描述

The compound “(3-Bromo-5-nitrophenyl)methanol” is a brominated nitrophenol derivative with potential applications in various chemical reactions. While the specific compound is not directly studied in the provided papers, related bromonitroalkanes and bromonitroalkenes have been investigated, which can offer insights into the reactivity and properties of “(3-Bromo-5-nitrophenyl)methanol”.

Synthesis Analysis

The synthesis of bromonitro compounds typically involves the introduction of bromine and nitro groups into aromatic compounds. Although the exact synthesis of “(3-Bromo-5-nitrophenyl)methanol” is not detailed in the provided papers, similar compounds have been synthesized through halogenation and nitration reactions. For instance, the preparation of 4'-substituted 3-bromo-4-nitrobiphenyls involved halogenation and nitration steps . These methods could potentially be adapted for the synthesis of “(3-Bromo-5-nitrophenyl)methanol”.

Molecular Structure Analysis

The molecular structure of bromonitro compounds can be analyzed using computational methods such as Density Functional Theory (DFT). A DFT study on a related compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, provided insights into the molecular structure through IR and normal mode analysis . Such studies are crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Bromonitro compounds are known to undergo various chemical reactions. For example, 2-bromo-2-nitropropane-1,3-diol decomposes in aqueous base to yield multiple products through different pathways, indicating the potential reactivity of the bromo and nitro groups . Similarly, reactions of bromonitroalkenes with triphenylphosphine in methanol have been studied, leading to the formation of rearranged phosphonium salts and other products . These findings suggest that “(3-Bromo-5-nitrophenyl)methanol” could also participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonitro compounds are influenced by the presence of bromo and nitro substituents. The kinetics of reactions involving these compounds, such as the debromination of 3-bromo-4-nitrobiphenyls, have been correlated with substituent effects using Hammett relationships . Additionally, the reactivity of 2-bromo-3-nitro-5-X-thiophens with anilines in methanol has been studied, providing insights into the influence of different substituents on reaction rates . These studies can help predict the behavior of “(3-Bromo-5-nitrophenyl)methanol” in various environments.

科学研究应用

Degradation Rate Studies

Bronopol (2‐bromo‐2‐nitropropane‐1,3‐diol), a chemical analog of (3-Bromo-5-nitrophenyl)methanol, has been studied for its degradation rate under various conditions, which is critical in cosmetic preservation. The impact of factors like the addition of cosmetic components, temperature, sunlight, and UV radiation on its degradation has been analyzed. This research is vital for understanding the stability of cosmetic products (Matczuk, Obarski, & Mojski, 2012) source.

Degradation Product Identification

The determination and stability of bronopol and its degradation products have been a subject of research. A method involving reversed-phase high-performance liquid chromatography has been developed, which is significant for ensuring the reliability and safety of products containing bronopol (Wang, Provan, & Helliwell, 2002) source.

Applications in Organic Synthesis and Catalysis

Synthetic Chemistry

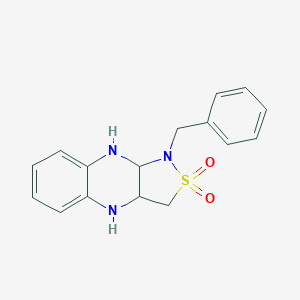

The synthesis and analysis of complex molecules like 1-(Benzylsulfonyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoxalin-2-ylmethanone highlight the role of bromo and nitro substituted compounds in developing new chemical entities. Such research aids in expanding the library of organic compounds with potential applications in material science and pharmaceuticals (Borbulevych, 2007) source.

Catalysis and Reaction Studies

Investigations into the reaction dynamics of compounds like 2-bromo-5-nitrothiophene provide insights into the effects of solvent composition and reaction conditions on chemical processes. Understanding these parameters is crucial for optimizing industrial and laboratory-scale reactions (Harifi‐Mood & Mousavi-Tekmedash, 2013) source.

Applications in Pharmacology and Biochemistry

Antimicrobial Studies

Research into marine red algae Rhodomela confervoides has led to the identification of bromophenols with significant antibacterial properties. This finding is crucial for developing new antibiotics and understanding marine organisms' chemical defense mechanisms (Xu et al., 2003) source.

Photochemical Reaction Mechanisms

The study of photochemical reactions of nitrobenzyl compounds, including the release mechanisms of methanol from such compounds, provides valuable insights into the design of photo-responsive materials and their applications in various fields, including drug delivery systems and photolithography (Il'ichev, Schwörer, & Wirz, 2004) source.

Synthesis of Biologically Active Compounds

The total synthesis of biologically active compounds, starting from related chemical structures, showcases the importance of these compounds in material synthesis, offering pathways to synthesize naturally occurring compounds with potential biological activities (Akbaba et al., 2010) source.

安全和危害

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302+H312+H332, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

(3-bromo-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGOPRKQQGTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

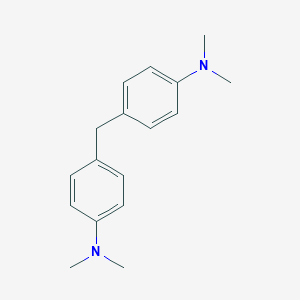

C1=C(C=C(C=C1[N+](=O)[O-])Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564822 | |

| Record name | (3-Bromo-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-nitrophenyl)methanol | |

CAS RN |

139194-79-9 | |

| Record name | (3-Bromo-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)

![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)